molecular formula C14H8N2O B133320 4-Phenoxyphthalonitrile CAS No. 38791-62-7

4-Phenoxyphthalonitrile

Cat. No. B133320
CAS RN: 38791-62-7
M. Wt: 220.23 g/mol
InChI Key: CRZSSXUMRNESCC-UHFFFAOYSA-N
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Description

Phthalonitriles, particularly 4-phenoxyphthalonitriles, are a class of compounds that have garnered significant interest due to their utility in synthesizing phthalocyanines, which are used in various applications such as dyes, pigments, and as materials in electronic devices. The 4-phenoxy substituent on the phthalonitrile ring influences the physical, chemical, and electronic properties of the resulting compounds, making the study of these derivatives particularly important in materials science .

Synthesis Analysis

The synthesis of 4-phenoxyphthalonitriles typically involves nucleophilic aromatic substitution reactions. For instance, 4-(4-hydrazinylphenoxy)phthalonitrile was synthesized through the displacement of a nitro group in 4-nitrophthalonitrile by an aminophenoxy fragment, followed by diazotization and reduction . Similarly, 4-(2-hydroxyphenoxy) phthalic nitrile was prepared using catechol and 4-nitro phthalic nitrile under specific reaction conditions . These methods demonstrate the versatility of nucleophilic substitution in creating a variety of substituted phthalonitriles with different functional groups .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 4-(1-formylnaphthalen-2-yloxy)phthalonitrile revealed two planar groups with a significant dihedral angle between them, stabilized by weak hydrogen-bond and π-π interactions . The crystal structures of other derivatives also showed intermolecular interactions that are crucial for the stability and packing of the molecules in the solid state .

Chemical Reactions Analysis

The reactivity of 4-phenoxyphthalonitriles is often explored in the context of further chemical transformations, such as the oxidation of 4-(4-formylphenoxy) phthalonitrile to 4-(4-carboxylphenoxy) phthalonitrile under ambient conditions . These reactions are important for modifying the electronic and structural properties of the phthalonitrile derivatives, which in turn affect their suitability for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenoxyphthalonitriles are characterized by spectroscopic methods, including IR, UV-vis, NMR, and mass spectrometry. Theoretical calculations, such as density functional theory (DFT), are also employed to predict and understand these properties. For instance, the vibrational study of 4-(1-formylnaphthalen-2-yloxy)phthalonitrile was interpreted using potential energy distribution (PED), and the electronic absorption spectra were predicted using TD-DFT methods . These analyses provide insights into the electronic structure, such as HOMO and LUMO energies, which are indicative of the charge transfer capabilities within the molecules .

Scientific Research Applications

Antioxidant Activities

  • Metal-Free and Metal-Substituted Phthalocyanines : Compounds derived from 4-Phenoxyphthalonitrile demonstrated significant antioxidant activities. These activities were evaluated in assays involving different types of radicals and reactive oxygen species (Söylemez et al., 2018).

Photophysical Properties

  • Solar Cell Applications : The electronic structures and absorption properties of 4-Phenoxyphthalonitrile-based dyes have been studied for their potential application in solar cells. The focus was on electron transfer processes between semiconductor electrodes and these dyes (Anbarasan et al., 2012).

Material Science

  • High-Performance Resins : Bisphthalonitrile resins cured with 4-Aminophenoxy phthalonitrile demonstrated exceptional thermal stability and mechanical properties. These materials have potential applications in high-performance composites and coatings (Sheng et al., 2014).

Safety And Hazards

4-Phenoxyphthalonitrile is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

4-Phenoxyphthalonitrile has been studied for its potential use in solar cell applications. Its geometries, electronic structures, polarizabilities, and hyperpolarizabilities have been analyzed, and its absorption spectrum has been investigated using time-dependent density functional theory (TD-DFT) .

properties

IUPAC Name

4-phenoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-9-11-6-7-14(8-12(11)10-16)17-13-4-2-1-3-5-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZSSXUMRNESCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327337
Record name 4-Phenoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxyphthalonitrile

CAS RN

38791-62-7
Record name 4-Phenoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenoxyphthalonitrile
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Synthesis routes and methods I

Procedure details

The procedure of Example 35 was followed except that 1,2-dicyano-4-nitrobenzene (1.0 part) was used in place of the 1,2-dicyano-3-nitrobenzene, 1.0 parts instead of 2.79 parts of sodium phenoxide and 20 parts instead of 50 parts of dimethylformamide were used. 1,2-Dicyano-4-phenoxybenzene (0.6 parts, 49%) was obtained as a white solid, m.pt.98°-100° C.
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Synthesis routes and methods II

Procedure details

A mixture is prepared by adding 104 grams (1.1 moles) of phenol, 173 grams (1 mole of 4-nitrophthalonitrile, and 207 grams of potassium carbonate in 1667 ml of dimethylformamide. The mixture is heated to 70° C. and mechanically stirred. Samples are taken of this reaction mixture periodically and analyzed by GLC. After five hours, the reaction is complete. The 4-phenoxyphthalonitrile is isolated by quenching the crude reaction mixture in ice water. The product is further purified by washing the crude precipitate with dilute sodium carbonate and then water. Finally the 4-phenoxyphthalonitrile is vacuum dried at 60° C.
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Citations

For This Compound
65
Citations
CI Manley-King, JJ Bergh, JP Petzer - Bioorganic Chemistry, 2012 - Elsevier
It was recently reported that a series of C5-substituted phthalimides are remarkably potent reversible inhibitors of recombinant human monoamine oxidase (MAO) B. Modeling studies …
Number of citations: 25 www.sciencedirect.com
PM Anbarasan, K Vasudevan, PS Kumar… - Bulletin of Materials …, 2012 - Springer
… dye sensitizer 4-phenoxyphthalonitrile was studied based on ab … lowest excited energies in 4-phenoxyphthalonitrile was due to … In this paper, the performance of 4-phenoxyphthalonitrile …
Number of citations: 4 link.springer.com
Y Yudong, LAN Zhili, L SHENG, X Suli… - IOP Conference Series …, 2017 - iopscience.iop.org
4-(2-hydroxyphenoxy) phthalic nitrile was prepared by the nucleophilic substitution reaction of catechol and 4-nitro phthalic nitrile in DMF with the existence of N 2 and K 2 CO 3. The …
Number of citations: 3 iopscience.iop.org
ID Carja, C Hamciuc, T Vlad-Bubulac, M Bruma… - Structural Chemistry, 2013 - Springer
… Herein, the thermal properties of different type of polymers containing 4-phenoxyphthalonitrile units have been discussed in connection with conformational parameters of the …
Number of citations: 8 link.springer.com
YV Romanenko, EA Danilova, OG Khelevina… - Russian Chemical …, 2009 - Springer
… triazolephthalocyaninates were synthesized by the reactions of nickel complexes of substituted 3,5 bis(3 iminoisoindolin 1 ylideneamino) 1,2,4 triazoles with 4 phenoxyphthalonitrile …
Number of citations: 10 link.springer.com
S Çolak, SZ Yıldız, N Çaylak Delibaş… - Acta Crystallographica …, 2015 - scripts.iucr.org
… 53, 662-671.] ) gave 29 hits for 4-phenoxyphthalonitrile, with no substituents in the positions ortho to the bridging O atom. The dihedral angle between the planes of the phthalonitrile …
Number of citations: 3 scripts.iucr.org
X Wang, J Gao, B Xu, T Hua, H Xia - RSC advances, 2015 - pubs.rsc.org
… When we changed the dosage of 4-phenoxyphthalonitrile to 0.025 g (other reactants without changed), we could obtain a few ZnO-NRs/TPNiPc hierarchical hetero-nanostructures, as …
Number of citations: 26 pubs.rsc.org
NE Galanin, EV Kudrik, GP Shaposhnikov - Russian journal of organic …, 2006 - Springer
… Nucleophilic replacement of the nitro group in IV by the action of phenol in DMF in the presence of potassium carbonate gave 4-phenoxyphthalonitrile (VII) (Scheme 2). …
Number of citations: 12 link.springer.com
AW Snow, JR Griffith, NP Marullo - Macromolecules, 1984 - ACS Publications
… g (2.27 mmol) of 4-phenoxyphthalonitrile and a Teflon-coated stirring bar. Volatiles were removed by fusion (170 C) under vacuum until vapor evolution ceased (5 min). After cooling,…
Number of citations: 336 pubs.acs.org
D Wöhrle, B Schulte - Die Makromolekulare Chemie …, 1988 - Wiley Online Library
Phthalocyanine moieties containing polymers 3 a – e were prepared by the reaction of several oxy‐ and arylenedioxy‐bridged diphthalonitriles 2 a – e in the absence or the presence of …
Number of citations: 47 onlinelibrary.wiley.com

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